![molecular formula C23H25N3O B5323736 3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5323736.png)
3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as HMB-PP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. HMB-PP is a member of the prenyl pyrophosphate family of molecules, which are involved in the regulation of immune responses.
Mécanisme D'action
3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile activates Vγ9Vδ2 T cells by binding to a receptor called Butyrophilin 3A1 (BTN3A1) on the surface of these cells. This binding event triggers a signaling cascade that leads to the activation of the Vγ9Vδ2 T cells. The exact mechanism by which this compound activates BTN3A1 is still under investigation, but it is thought to involve a conformational change in the receptor that allows it to interact with this compound.
Biochemical and Physiological Effects
The activation of Vγ9Vδ2 T cells by this compound has a number of biochemical and physiological effects. These include the production of cytokines such as interferon-gamma and tumor necrosis factor-alpha, which are important for the immune response to infections and cancer. This compound also enhances the cytotoxic activity of Vγ9Vδ2 T cells, allowing them to kill infected or cancerous cells more effectively.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile in lab experiments is its specificity for Vγ9Vδ2 T cells. This allows researchers to selectively activate these cells without affecting other components of the immune system. However, there are also some limitations to the use of this compound in lab experiments. One of these is the complexity of the synthesis method, which can make it difficult to obtain large quantities of pure this compound. Additionally, the activation of Vγ9Vδ2 T cells by this compound can be affected by factors such as the concentration of the molecule and the presence of other molecules in the cellular environment.
Orientations Futures
There are a number of potential future directions for research on 3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile. One of these is the development of new synthesis methods that can produce larger quantities of the molecule more efficiently. Another direction is the investigation of the role of this compound in other immune responses, such as the response to autoimmune diseases. Finally, there is significant interest in the use of this compound in cancer immunotherapy, and future research will likely focus on optimizing the use of this molecule in this context.
Conclusion
In conclusion, this compound is a synthetic compound that has significant potential for use in biomedical research. Its specificity for Vγ9Vδ2 T cells makes it a valuable tool for studying the immune response to infections and cancer, and its potential use in cancer immunotherapy is an area of active research. While there are some limitations to the use of this compound in lab experiments, its unique properties make it a valuable addition to the toolkit of researchers studying the immune system.
Méthodes De Synthèse
The synthesis of 3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile involves the reaction of 4-(hexyloxy)benzaldehyde with 2-(1-methyl-1H-benzimidazol-2-yl)acetonitrile in the presence of a base catalyst. The resulting product is then treated with isopentenyl pyrophosphate to yield this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure high yield and purity.
Applications De Recherche Scientifique
3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to have a variety of potential applications in biomedical research. One of the most promising areas of research involves the role of this compound in regulating immune responses. This compound has been shown to activate a subset of T cells called Vγ9Vδ2 T cells, which play a critical role in the immune response to infections and cancer. This compound has also been studied for its potential use in cancer immunotherapy, as it has been shown to enhance the anti-tumor activity of Vγ9Vδ2 T cells.
Propriétés
IUPAC Name |
(Z)-3-(4-hexoxyphenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-3-4-5-8-15-27-20-13-11-18(12-14-20)16-19(17-24)23-25-21-9-6-7-10-22(21)26(23)2/h6-7,9-14,16H,3-5,8,15H2,1-2H3/b19-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENQQRSDXDELHM-MNDPQUGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

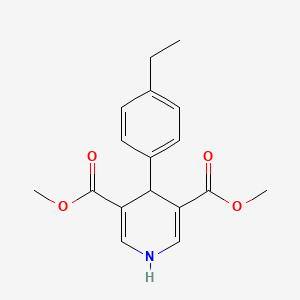
![5-bromo-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5323660.png)
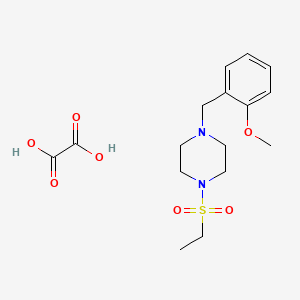
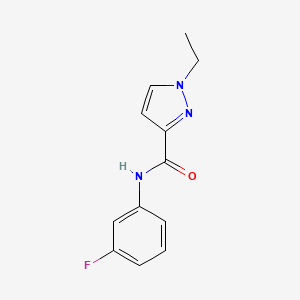
![5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]methyl}-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5323680.png)
![1-{3-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]phenyl}ethanone](/img/structure/B5323685.png)
![4-morpholin-4-yl-7-[2-(1H-pyrrol-1-yl)pentanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5323687.png)
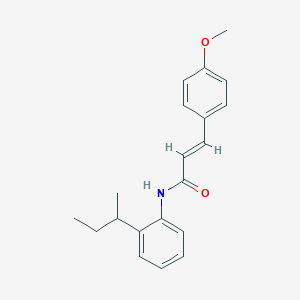
![3'-(aminomethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}-3-biphenylcarboxylic acid hydrochloride](/img/structure/B5323698.png)
![7-(2-methylphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5323708.png)
![6-[(5-bromo-2-furyl)methylene]-5-imino-2-[(2-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5323714.png)
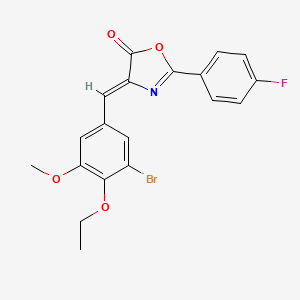
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-3-fluoro-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5323730.png)
